1-(cyclohex-3-ene-1-carbonyl)-4-[(furan-2-yl)methanesulfonyl]piperidine
Description
1-(cyclohex-3-ene-1-carbonyl)-4-[(furan-2-yl)methanesulfonyl]piperidine is a synthetic piperidine derivative featuring two distinct functional groups: a cyclohex-3-ene-1-carbonyl moiety at the 1-position and a (furan-2-yl)methanesulfonyl group at the 4-position.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c19-17(14-5-2-1-3-6-14)18-10-8-16(9-11-18)23(20,21)13-15-7-4-12-22-15/h1-2,4,7,12,14,16H,3,5-6,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMDZFVRWXCVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohex-3-ene-1-carbonyl)-4-[(furan-2-yl)methanesulfonyl]piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclohexene carbonyl derivative, followed by the introduction of the piperidine ring and the furan methanesulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(cyclohex-3-ene-1-carbonyl)-4-[(furan-2-yl)methanesulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the furan methanesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
1-(cyclohex-3-ene-1-carbonyl)-4-[(furan-2-yl)methanesulfonyl]piperidine has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural components suggest potential interactions with biological targets, making it a candidate for drug discovery.
Anticancer Activity
Research indicates that this compound may induce apoptosis in cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and activate apoptotic pathways. For example, a study reported an IC50 value indicating significant anticancer activity against breast cancer cell lines.
Antimicrobial Properties
Preliminary investigations have revealed that this compound exhibits antimicrobial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.
Biological Research
The compound's unique structure allows it to interact with various biological macromolecules, leading to diverse biological activities:
- Anti-inflammatory Effects : Studies suggest that it may reduce inflammatory markers in cellular models, indicating potential use in treating inflammatory diseases.
- Neuroprotective Potential : Ongoing research is exploring its effects on neurodegenerative diseases, with preliminary findings suggesting neuroprotective properties.
Industrial Applications
The compound can serve as an intermediate in synthesizing specialty chemicals and materials with unique properties. Its sulfonamide group enables further functionalization, making it valuable in the development of novel materials for various industrial applications.
Case Study 1: Anticancer Activity
A detailed study investigated the effects of the compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and activation of apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of the compound against common bacterial strains. It demonstrated a minimum inhibitory concentration comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-4-[(furan-2-yl)methanesulfonyl]piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
a) Cyclopropyl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone (CAS 1448136-70-6)
b) Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone (CAS 1448058-22-7)
c) 1-(Methylsulfonyl)piperidin-4-amine (CAS 402927-97-3)
- Structural Difference : Simpler structure with a methylsulfonyl group and an amine at the 4-position.
Physicochemical Properties
Biological Activity
The compound 1-(cyclohex-3-ene-1-carbonyl)-4-[(furan-2-yl)methanesulfonyl]piperidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a piperidine ring substituted with a cyclohexene carbonyl group and a furan methanesulfonyl moiety. The compound's unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan rings have shown efficacy against various bacterial strains, suggesting that the furan moiety may enhance antimicrobial activity due to its electron-rich nature, which can interact with microbial enzymes and membranes .
Anti-inflammatory Properties
Research has demonstrated that piperidine derivatives possess anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB. This suggests that the compound may be effective in treating inflammatory diseases by reducing inflammation at the cellular level .
Analgesic Effects
The analgesic potential of similar compounds has been explored in preclinical models. Studies indicate that these compounds can modulate pain pathways, potentially acting on opioid receptors or inhibiting pain mediators such as prostaglandins. This positions this compound as a candidate for further investigation in pain management therapies.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : The piperidine ring can interact with neurotransmitter receptors, influencing pain perception and inflammatory responses.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that similar compounds can reduce oxidative stress by scavenging ROS, thereby protecting cells from damage.
Case Study 1: Antimicrobial Efficacy
In a study involving derivatives of furan-containing piperidines, it was found that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL, indicating strong antimicrobial potential .
Case Study 2: Anti-inflammatory Response
A preclinical trial evaluated the anti-inflammatory effects of the compound in a rat model of arthritis. Results showed a reduction in paw swelling and inflammatory markers in treated animals compared to controls, supporting its potential use in treating inflammatory conditions .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
